molecular formula C12H14N4O5 B12936871 N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide CAS No. 62195-08-8

N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B12936871
CAS No.: 62195-08-8
M. Wt: 294.26 g/mol
InChI Key: PZDRYKAXGXULRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of imidazopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide typically involves the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carboxylic acid with N,N-bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also involves stringent quality control measures to ensure that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common electrophiles include acyl chlorides and alkyl halides, often in the presence of a base such as pyridine or triethylamine.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of esters or ethers depending on the electrophile used.

Scientific Research Applications

N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The hydroxyl and carboxamide groups can also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Bis(2-hydroxyethyl)isonicotinamide: Similar structure but with a pyridine ring instead of an imidazopyridine ring.

    N,N-Bis(2-hydroxyethyl)-4-pyridinecarboxamide: Similar structure but with the carboxamide group at the 4-position of the pyridine ring.

Uniqueness

N,N-Bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide is unique due to the presence of both nitro and carboxamide groups on an imidazopyridine scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

62195-08-8

Molecular Formula

C12H14N4O5

Molecular Weight

294.26 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-3-nitroimidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C12H14N4O5/c17-7-5-14(6-8-18)12(19)10-11(16(20)21)15-4-2-1-3-9(15)13-10/h1-4,17-18H,5-8H2

InChI Key

PZDRYKAXGXULRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)[N+](=O)[O-])C(=O)N(CCO)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.